2-Methoxy-4-methylpyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methylpyridine and its derivatives has been characterized using various analytical techniques such as IR, 1H NMR, and X-ray single crystal diffraction. Studies demonstrate how substitutions on the pyridine ring influence the molecular geometry and electronic properties of these compounds. For example, analysis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol revealed a stable crystal structure, characterized by π…π packing and intramolecular hydrogen bonding, indicating the influence of the methoxy group on the molecular conformation (Bai Linsha, 2015).
Scientific Research Applications
Synthesis of Key Intermediates : It is used in the alkylation process with sodium chloroacetate to synthesize methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in the synthesis of SK&F 93574 (Adger et al., 1988).
Functionalization of Pyridine Derivative : The compound allows for the regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray et al., 1994).
Synthesis of Benzimidazole Derivatives : It is used in the synthesis of benzimidazole derivatives, such as 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole with high purity (Pan Xiang-jun, 2006).
In Magnetic and Spectroscopic Properties : Methoxo-bridged copper(II) complexes with 2-amino-4-methylpyridine as the ligand show strong antiferromagnetic interactions and unique spectroscopic properties (Komaei et al., 1999).
Electrophoretic Separation : Optimizing pH in electrophoretic separation of methylpyridines, including 2-methoxy-4-methylpyridine, enhances separation and mobility (Wren, 1991).
Synthesis of Schiff Bases : It is used in synthesizing new Schiff bases with unique properties (Bai Linsha, 2015).
Fluorophore Development : 2-Methoxy- and 2-morpholino pyridine compounds demonstrate intense fluorescence in solution and the solid state, useful in various applications (Hagimori et al., 2019).
Potential Therapeutic Applications : Novel 4-aminopyridine K+ channel blockers, including derivatives of 2-methoxy-4-methylpyridine, show potential for therapy and imaging in multiple sclerosis (Rodríguez-Rangel et al., 2019).
Conformational Studies : The compound's conformational preferences have been studied, contributing to a better understanding of its molecular structure (Blonski et al., 1984).
DNA-binding Characteristics : Certain derivatives have been studied for their DNA-binding characteristics and potential antitumor properties (Waring, 1976).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXBKDKSYDWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557615 | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylpyridine | |
CAS RN |
100848-70-2 | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100848-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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